

RP-1664: Preclinical Dosing, Administration, and Protocols

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Compound of Interest

Compound Name: RP-1664

Cat. No.: B15604405

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Application Note & Protocol

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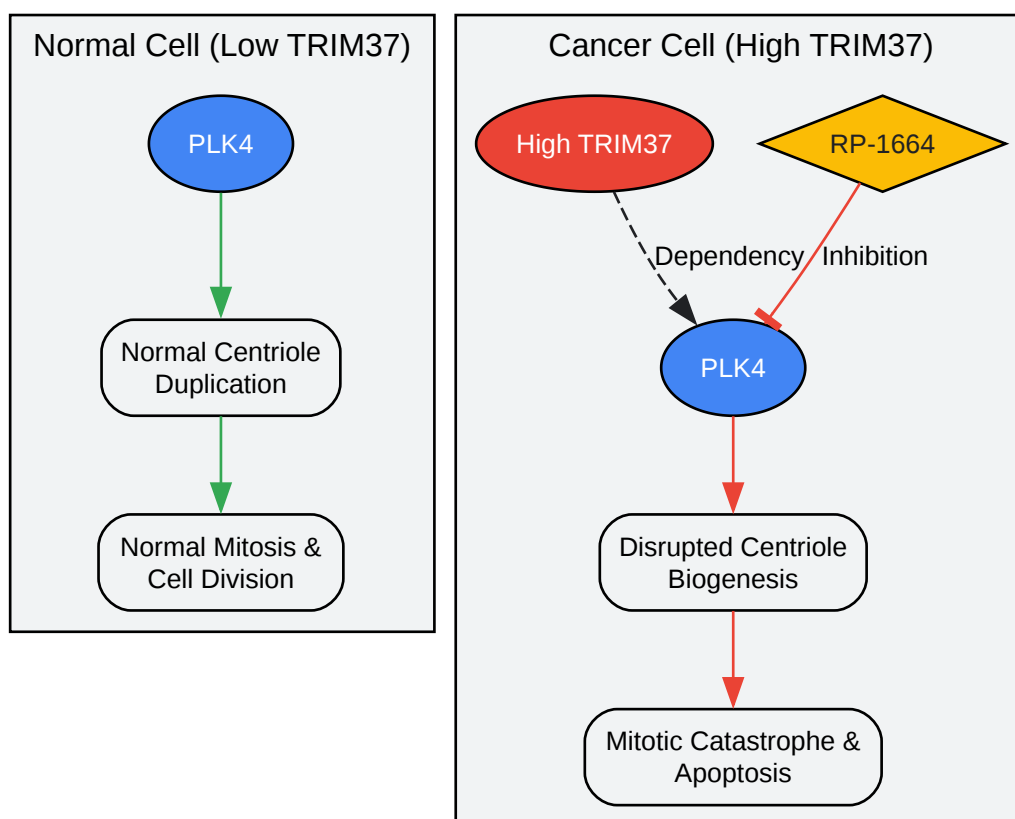
Introduction

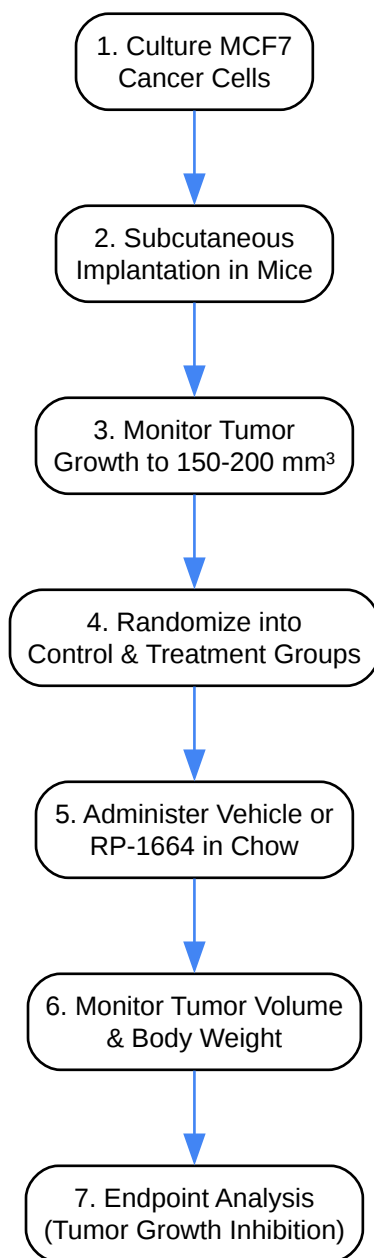
RP-1664 is a first-in-class, orally bioavailable, and highly selective inhibitor of Polo-like kinase 4 (PLK4).[1] It has demonstrated significant preclinical activity in tumor models characterized by the amplification of the TRIM37 gene, a feature observed in various solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and neuroblastoma.[2][3][4] The therapeutic rationale for **RP-1664** is based on the principle of synthetic lethality. Tumors with high levels of TRIM37 are dependent on PLK4 for centriole biogenesis and successful cell division. Inhibition of PLK4 by **RP-1664** in these TRIM37-high cancer cells leads to mitotic catastrophe and subsequent cell death, while sparing normal cells with low TRIM37 expression. Preclinical studies have shown that **RP-1664** can induce deep tumor growth inhibition and regressions in multiple xenograft models.[5]

This document provides a summary of the available preclinical data on the dosage and administration of **RP-1664** and outlines key experimental protocols for its evaluation in a research setting.

Mechanism of Action

RP-1664 selectively inhibits PLK4, a serine/threonine kinase that plays a critical role in centriole duplication during the S-phase of the cell cycle. In cancer cells with TRIM37 amplification, the overexpression of the E3 ubiquitin ligase TRIM37 leads to a dependency on PLK4 for proper mitotic progression. By inhibiting PLK4, **RP-1664** disrupts centriole biogenesis, leading to defects in spindle pole formation, mitotic arrest, and ultimately, apoptosis in these cancer cells. Interestingly, at lower concentrations, **RP-1664** has been observed to induce centriole amplification, which can also lead to multipolar mitoses and cell death in sensitive cancer cell lines, such as neuroblastoma.[6]





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